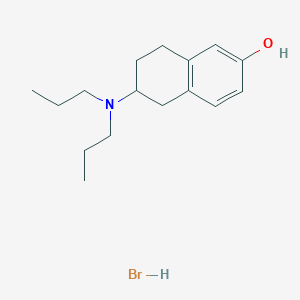
6-Hydroxy-DPAT hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-DPAT hydrobromide is a useful research compound. Its molecular formula is C16H26BrNO and its molecular weight is 328.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Hydroxy-DPAT hydrobromide, also known as (R)-(+)-8-Hydroxy-DPAT hydrobromide, is a selective full agonist for the 5-HT1A serotonin receptor. This compound has garnered significant interest in neuroscience due to its potential therapeutic applications, particularly in the context of mood disorders and neurodegenerative diseases.
- Chemical Name: (2R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide
- Molecular Formula: C16H25BrN2O
- Molecular Weight: 328.29 g/mol
- Purity: ≥98%
- Solubility: Soluble in water to >10 mg/mL at approximately 60 °C
6-Hydroxy-DPAT primarily acts as a 5-HT1A receptor agonist , which plays a crucial role in modulating serotonergic neurotransmission. Its action leads to various physiological effects, including:
- Reduction of hippocampal serotonin (5-HT) levels following systemic administration in animal models .
- Modulation of neuronal activity and behavioral responses, particularly in models of Parkinson's disease and anxiety disorders .
In Vivo Studies
-
Catalepsy Model in Rats:
- In a study investigating the effects on catalepsy induced by 6-hydroxydopamine (6-OHDA), administration of 6-Hydroxy-DPAT significantly reduced cataleptic symptoms in rats. When administered at doses of 0.25, 0.5, and 1 mg/Kg, it demonstrated a dose-dependent reduction in catalepsy severity compared to control groups .
- The anticataleptic effect was notably reversed when co-administered with NAN-190, a selective 5-HT1A antagonist, confirming the involvement of the 5-HT1A receptor in mediating these effects .
- Neuronal Activity Modulation:
- Behavioral Studies:
Comparative Efficacy with Other Compounds
The following table summarizes the comparative efficacy of 6-Hydroxy-DPAT with other serotonin receptor agonists:
| Compound | Receptor Affinity | Effect on Catalepsy | Notes |
|---|---|---|---|
| 6-Hydroxy-DPAT | High for 5-HT1A | Significant reduction | Full agonist; effective in Parkinson's models |
| NAN-190 | Selective for 5-HT1A antagonist | Increased catalepsy | Reverses effects of 6-Hydroxy-DPAT |
| Buspirone | Partial agonist | Variable | Used for anxiety; less effective on catalepsy |
Case Studies and Applications
- Therapeutic Applications:
-
Research Implications:
- Ongoing research continues to explore the compound's role in neuroprotection and its effects on neuroplasticity, particularly concerning serotonin's broader implications on mental health and neurological function.
属性
分子式 |
C16H26BrNO |
|---|---|
分子量 |
328.29 g/mol |
IUPAC 名称 |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-14-12-16(18)8-6-13(14)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H |
InChI 键 |
QCHBWKHAHCTBHG-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















